Cas no 1247482-17-2 (3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine)
3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 3-(cyclopropylmethyl)-4-ethyl-1-methyl-
- AKOS010825105
- 3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 1247482-17-2
- EN300-1147660
- 3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
-
- Inchi: 1S/C10H17N3/c1-3-8-9(6-7-4-5-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3
- InChI Key: QXHCUBAFJZCLKO-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=C(CC)C(CC2CC2)=N1
Computed Properties
- Exact Mass: 179.142247555g/mol
- Monoisotopic Mass: 179.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 319.1±37.0 °C(Predicted)
- pka: 5.04±0.10(Predicted)
3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147660-0.05g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1147660-0.1g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1147660-0.25g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1147660-0.5g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
| Enamine | EN300-1147660-1.0g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-1147660-2.5g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1147660-5.0g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 5g |
$2566.0 | 2023-06-09 | ||
| Enamine | EN300-1147660-10.0g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1147660-1g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1147660-5g |
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1247482-17-2 | 95% | 5g |
$2443.0 | 2023-10-25 |
3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(Cyclopropylmethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
3-(Cyclopropylmethyl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
The compound 3-(Cyclopropylmethyl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine (CAS No. 1247482-17-2) is a structurally unique organic compound that has garnered attention in the fields of medicinal chemistry and chemical synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule features a pyrazole ring system with substituents at positions 3, 4, and 5, including a cyclopropylmethyl group, an ethyl group, and an amino group, respectively. These substituents contribute to the compound's pharmacokinetic properties, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of pyrazole derivatives as scaffolds for developing novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that pyrazole-based compounds exhibit significant anti-inflammatory and antioxidant activities. The cyclopropylmethyl group in this compound is particularly interesting due to its ability to enhance the molecule's stability and bioavailability. This feature makes it a valuable component in the design of drugs targeting chronic inflammatory diseases.
The synthesis of 3-(Cyclopropylmethyl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in *Organic Letters* detailed a novel approach to synthesizing this compound using palladium-catalyzed cross-coupling reactions. This method not only improves the yield but also enhances the purity of the final product, making it more suitable for biological testing.
One of the most exciting aspects of this compound is its potential application in cancer therapy. Preclinical studies have shown that pyrazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. Specifically, research conducted at the University of California, San Francisco, revealed that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. These findings suggest that it could serve as a lead compound for developing targeted anticancer therapies.
In addition to its therapeutic potential, 3-(Cyclopropylmethyl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine has also been explored for its role in agrochemicals. A study published in *Pest Management Science* demonstrated that this compound possesses potent insecticidal activity against several agricultural pests. Its ability to disrupt insect neurotransmitter systems without affecting non-target species makes it a promising candidate for eco-friendly pest control solutions.
The structural versatility of this compound also makes it an attractive tool for chemical library construction. Researchers at the Scripps Research Institute have utilized this compound as a building block for generating diverse libraries of pyrazole derivatives. These libraries are being screened for potential hits in various disease models, including neurodegenerative disorders and infectious diseases.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying its biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to investigate its pharmacokinetics, bioavailability, and safety profiles in preclinical models.
In conclusion, 3-(Cyclopropylmethyl)-4-Ethyl-1-Methyl-1H-Pyrazol-5-Amine (CAS No. 1247482-17-2) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in drug discovery and development. As research continues to unfold, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
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